Cas no 391868-58-9 (N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide)

N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide structure
391868-58-9 structure
商品名:N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide
CAS番号:391868-58-9
MF:C18H13N5O2S3
メガワット:427.52311873436
CID:5976686
PubChem ID:5072949

N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide
    • N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
    • 2-Naphthalenecarboxamide, N-[5-[[2-oxo-2-(2-thiazolylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • AKOS024578217
    • N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
    • F0470-0004
    • N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
    • 391868-58-9
    • Oprea1_596958
    • インチ: 1S/C18H13N5O2S3/c24-14(20-16-19-7-8-26-16)10-27-18-23-22-17(28-18)21-15(25)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,19,20,24)(H,21,22,25)
    • InChIKey: LMODRIBPXBXHPP-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(C=CC=C2)=CC=C1C(NC1=NN=C(SCC(=O)NC2=NC=CS2)S1)=O

計算された属性

  • せいみつぶんしりょう: 427.02313820g/mol
  • どういたいしつりょう: 427.02313820g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 569
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 179Ų

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.29±0.50(Predicted)

N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
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A2B Chem LLC
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25mg
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Life Chemicals
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20μl
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F0470-0004-20mg
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391868-58-9 90%+
20mg
$99.0 2023-05-17

N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide 関連文献

N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamideに関する追加情報

Introduction to N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide (CAS No. 391868-58-9)

N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 391868-58-9, represents a unique molecular architecture that combines multiple heterocyclic systems, including thiazole, thiadiazole, and naphthalene, with functional groups such as carbamoyl and sulfanyl. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for the development of novel therapeutic agents.

The molecular framework of N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide is characterized by its intricate connectivity and the presence of multiple pharmacophoric elements. The thiazole ring is a well-known scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities due to its ability to interact with various biological targets. Similarly, the thiadiazole moiety is recognized for its antimicrobial, anti-inflammatory, and anticancer properties. The integration of these heterocycles with the rigid naphthalene backbone enhances the compound's stability and bioavailability, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in the development of hybrid molecules that combine multiple pharmacophoric units to achieve synergistic effects. N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide exemplifies this trend by incorporating both thiazole and thiadiazole moieties into a single molecular entity. This design approach has been shown to enhance binding affinity and selectivity towards biological targets, thereby improving the efficacy of potential drug candidates. The presence of the carbamoyl and sulfanyl functional groups further contributes to the compound's versatility by allowing for additional modifications and derivatization.

The synthesis of N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The construction of the core heterocyclic system typically begins with the condensation of appropriate precursors under controlled conditions to form the thiazole or thiadiazole ring. Subsequent functionalization steps are then employed to introduce the carbamoyl and sulfanyl groups at strategic positions within the molecule. These steps often involve nucleophilic substitution reactions or other organic transformations that require careful optimization to ensure high yields and purity.

The biological evaluation of N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide has revealed promising activity in several in vitro and in vivo models. Studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in pathophysiological processes such as inflammation, cancer progression, and neurodegeneration. The compound's ability to modulate these targets suggests its utility as a lead compound for further drug development. Additionally, its structural features have been found to enhance solubility and metabolic stability, which are critical factors for successful drug candidates.

The incorporation of advanced computational methods into the study of N-5-(\({(1,\(3\)-thiazol-\(2\)-yl)carbamoylmethyl}\)sulfanyl\)-\(1,\(3\),\(4\)-thiadiazol-\(2\)-ylnaphthalene-\(2\)-carboxamide\) has provided valuable insights into its binding interactions with biological targets. Molecular docking studies have been particularly useful in identifying key pharmacophoric elements within the molecule that contribute to its biological activity. These studies have also helped in predicting potential side effects and interactions with other molecules, which are essential considerations in drug development.

The future direction of research on N-\({5-\(({\(1,\(3\)-thiazol-\(2\)-yl)carbamoylmethyl}\)sulfanyl\)}\)\(-\(1,\(3\),\(4\)-thiadiazol-\(2\)-ylnaphthalene-\(2\)-carboxamide\) (CAS No.\ 391868\(-58\)-9\) includes further optimization of its chemical structure to improve its pharmacological properties. This may involve modifying substituents on the heterocyclic rings or introducing new functional groups to enhance binding affinity or selectivity. Additionally, preclinical studies are planned to evaluate its safety and efficacy in animal models before moving on to human clinical trials.

The development of novel therapeutic agents often relies on innovative synthetic strategies that allow for the efficient construction of complex molecular architectures. The synthesis of N-\({5-\(({\(1,\(3\)-thiazol-\(2\)-yl)carbamoylmethyl}\)sulfanyl\)}\)\(-\(1,\(3\),\(4\)-thiadiazol-\(2\)-ylnaphthalene-\(2\)-carboxamide\) (CAS No.\ 391868\(-58\)-9\) represents an excellent example of such strategies. The use of multi-component reactions and transition metal-catalyzed transformations has enabled researchers to construct the desired molecular framework in a concise manner. These advances in synthetic methodology not only facilitate the discovery of new drugs but also contribute to our understanding of molecular recognition processes.

In conclusion, N-\({5-\(({\(1,\(3\)-thiazol-\(2\)-yl)carbamoylmethyl}\)sulfanyl\)}\)\(-\(1,\(3\),\(4\)-thiadiazol-\(2\)-ylnaphthalene-\(2\)-carboxamide\) (CAS No.\ 391868\(-58\) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of heterocyclic systems and functional groups makes it an attractive candidate for further investigation. The progress made in its synthesis and biological evaluation underscores its importance as a lead compound for novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in drug discovery efforts.

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